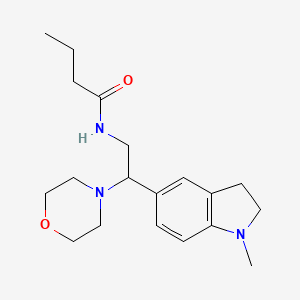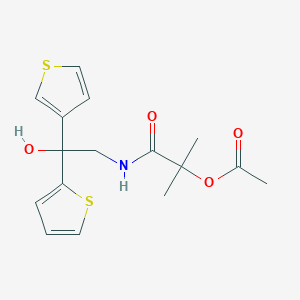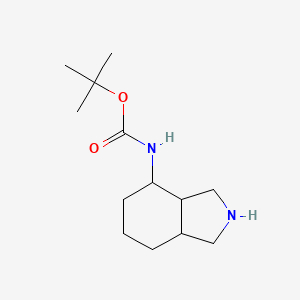
3-Bromo-1-phenylazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
3-Bromo-1-phenylazetidine has been a subject of interest in the synthesis and crystallographic analysis of organic compounds. A study by Bartnik, Faure, and Gębicki (1998) focused on the synthesis and characterization of 1-acetyl-3-bromo-3-phenylazetidine. The compound was analyzed using spectroscopic methods and single crystal X-ray analysis, revealing its nearly planar azetidine ring structure. This research provides insights into the structural properties of bromo-phenylazetidine derivatives (Bartnik, Faure, & Gębicki, 1998).
Chemical Reactivity and Applications
The reactivity of this compound and its derivatives has been explored in various chemical reactions. For instance, Wells and Tarwater (1971) reported the successful synthesis of 3-amino-2-phenylazetidine, showcasing the compound's potential in organic synthesis (Wells & Tarwater, 1971). Similarly, the work by Toda et al. (1992) on the synthesis of 1-alkyl-3-hydroxy-2-phenylazetidines highlights the versatility of these compounds in organic chemistry (Toda, Karikomi, Ohshima, & Yoshida, 1992).
Development of Novel Compounds
Research by Stankovic et al. (2013) demonstrated the synthetic utility of 3-bromo-3-ethylazetidines, which are closely related to this compound, for the preparation of various functionalized azetidines. This study underscores the role of bromo-azetidines in synthesizing novel organic compounds with potential applications in various fields (Stankovic, D’hooghe, Vanderhaegen, Tehrani, & Kimpe, 2013).
Biomedical Research Applications
While specific biomedical applications of this compound itself are not directly mentioned in the available literature, related bromo-compounds have been studied in various biomedical contexts. For example, research by Meuth and Green (1974) on bromodeoxyuridine, a brominated nucleotide, explores its effects on cellular DNA and has implications for understanding the action of brominated compounds in biological systems (Meuth & Green, 1974).
Propriétés
IUPAC Name |
3-bromo-1-phenylazetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-6-11(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQLZSHKNVBYOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2412424.png)


![2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]-2-furyl]-5-(4-fluorophenyl)-4-methyl-1H-imidazole](/img/structure/B2412429.png)

![7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2412432.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2412435.png)
![Ethyl 5-[(4-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2412436.png)


